2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |
InChI Key |
YRHBSIWSGCPYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 3-Fluoro-2-methylbenzaldehyde
Step 1: Reduction of the Aldehyde to Alcohol
3-Fluoro-2-methylbenzaldehyde is reduced to the corresponding benzyl alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. This step proceeds at mild temperatures (0–25 °C) to minimize side reactions.
Step 2: Reductive Amination
The benzyl alcohol intermediate is converted to the ethanamine by reductive amination, often using ammonia or an amine source with a reducing agent like sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions. This step introduces the primary amine group on the side chain.
Step 3: Formation of Hydrochloride Salt
The free amine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to precipitate the hydrochloride salt, enhancing stability and solubility.
This route is analogous to the preparation of related compounds such as 2-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, where similar reaction conditions and catalysts are applied.
Synthesis via 3-Fluoro-2-methylaniline
Step 1: Protection and Functionalization
Starting from 3-fluoro-2-methylaniline, the amine can be protected (e.g., N-Boc protection) to prevent side reactions during subsequent steps.
Step 2: Side-chain Introduction
The ethanamine side chain is introduced via lithiation and alkylation reactions. For example, sec-butyllithium can be used at low temperatures (-45 to -15 °C) in tetrahydrofuran (THF) to generate a lithiated intermediate, which is then reacted with electrophiles to extend the side chain.
Step 3: Deprotection and Salt Formation
The protecting group is removed under acidic conditions, and the free amine is converted to its hydrochloride salt by treatment with HCl.
This approach allows for precise control over stereochemistry and substitution patterns and is suitable for large-scale industrial synthesis.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of aldehyde | NaBH4 in MeOH or EtOH, 0–25 °C | 85–90 | Mild conditions prevent over-reduction |
| Reductive amination | NH3 or amine source + NaBH3CN, pH ~5–6, room temp | 80–88 | Controlled pH critical to avoid side products |
| Lithiation and alkylation | sec-BuLi in THF, -45 to -15 °C, electrophile addition | 75–85 | Temperature control essential for regioselectivity |
| Salt formation | HCl in organic solvent or aqueous medium | >95 | Precipitates pure hydrochloride salt |
The yields reported are consistent with literature values for similar phenethylamine derivatives.
To ensure purity and correct structure, the following analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence and position of fluorine and methyl substituents, as well as the ethanamine side chain.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak corresponding to the free base (m/z ~198.6) and confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically achieving >98% purity.
- X-ray Crystallography: Applied to the hydrochloride salt to determine crystal structure and hydrogen bonding networks.
- Thermal Analysis (DSC/TGA): Evaluates thermal stability and decomposition profiles, important for storage and handling.
Industrial synthesis often employs continuous flow reactors to improve reaction control, reproducibility, and scalability. Automated systems regulate temperature, reagent addition, and reaction times to maximize yield and minimize impurities. Optimization focuses on:
- Catalyst selection (e.g., Pd/C for hydrogenation steps if applicable)
- Solvent choice for solubility and ease of purification (ethanol, methanol, dichloromethane)
- Temperature control to prevent side reactions
- Efficient isolation and crystallization of the hydrochloride salt for high purity.
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction + Reductive Amination | 3-Fluoro-2-methylbenzaldehyde | NaBH4, NaBH3CN, NH3, HCl | Straightforward, high yield | Requires careful pH control |
| Lithiation + Alkylation | 3-Fluoro-2-methylaniline | sec-BuLi, THF, electrophile, HCl | Precise substitution control | Requires low temperature setup |
| Direct amination (less common) | Fluorinated benzyl halides | Ammonia, reducing agents | Potentially fewer steps | May have lower regioselectivity |
The preparation of this compound is well-established through multi-step synthetic routes involving reduction, reductive amination, or lithiation-alkylation strategies. Reaction conditions are optimized to maximize yield and purity, with thorough characterization ensuring product quality. Industrial methods leverage continuous flow and automation for scalable production. This compound's unique substitution pattern and hydrochloride salt form make it valuable for research into neurological and pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the phenethylamine family and has a variety of applications, particularly in the fields of chemistry and pharmacology. It features a fluorine atom and a methyl group on the benzene ring, which is linked to an ethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for use in research and industry.
Applications
- As a Building Block in Chemical Synthesis this compound serves as a fundamental building block in the synthesis of more complex molecules. In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield, using automated systems for precise control over reaction conditions.
- Pharmacological Research This compound is utilized in pharmacological studies to understand its potential therapeutic effects in treating neurological disorders. Research focuses on its interaction with neurotransmitter systems, exploring its affinity for specific receptors and the resulting physiological effects, which contributes to understanding its therapeutic potential. It may act as an agonist or antagonist at specific receptors, influencing physiological pathways related to mood regulation and cognitive function.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Substituted Phenethylamine Hydrochlorides
Physicochemical Properties
- Molecular Weight : Most analogs fall within 180–280 Da, suitable for CNS penetration.
- Melting Points : Range from 218–220°C (3,4-dimethylphenyl analog ) to lower values for less crystalline structures (e.g., thiophene derivatives ).
- Spectroscopic Data : HRMS and ¹H NMR (e.g., δ 8.26 ppm for NH₃⁺ in thiophen-2-yl analog ) aid in structural confirmation.
Biological Activity
2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 195.64 g/mol. The presence of a fluorine atom and a methyl group on the aromatic ring contributes to its unique chemical properties and biological interactions.
Research indicates that this compound may act primarily as a neurotransmitter modulator . It is believed to interact with various neurotransmitter receptors, influencing synaptic transmission and potentially affecting pathways related to neurological disorders. The exact molecular targets are still under investigation, but preliminary studies suggest it may impact serotonin and dopamine receptor systems, which are crucial in treating psychiatric conditions.
Neurotransmitter Interaction
The compound's ability to modulate neurotransmitter systems has been highlighted in several studies. For instance, it has been suggested that it could enhance the activity of neurotransmitters involved in mood regulation, potentially providing therapeutic benefits for conditions like depression and anxiety.
Antimicrobial Activity
In addition to its neurological implications, there are indications that this compound may exhibit antimicrobial properties . Compounds with similar structures have shown activity against various bacterial strains, although specific data for this compound remains limited. The potential minimum inhibitory concentration (MIC) values for related compounds suggest moderate antimicrobial efficacy, warranting further exploration in this area .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Q & A
Q. How can in vitro-to-in vivo translation be improved for this compound in neuropharmacology studies?
- Translational pipeline :
- PK/PD modeling : Measure plasma protein binding (equilibrium dialysis) and brain-to-plasma ratio (LC-MS/MS) in rodents.
- BBB penetration : Modify logP (via prodrug strategies) to optimize CNS bioavailability. Fluorine’s small size enhances passive diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
